
1,10-Phenanthrolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthrolin-4-amine is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two nitrogen atoms at the 1 and 10 positions of the phenanthrene structure, with an amine group at the 4 position. This compound is known for its chelating properties and is widely used in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Phenanthrolin-4-amine can be synthesized through various methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. One of the most common methods involves the Skraup reaction, which uses glycerol and o-phenylenediamine as starting materials, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The reaction involves the dehydration of glycerol to form acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents as catalysts. These solvents provide a more efficient, greener, and economical strategy for the synthesis, replacing traditional sulfuric acid and hydrochloric acid . The reaction parameters and molar ratios of raw materials are optimized to achieve high selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthrolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted phenanthrolines, which have different properties and applications.
Aplicaciones Científicas De Investigación
1,10-Phenanthrolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthrolin-4-amine involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, it can induce autophagy in cells, which is a process of cellular degradation and recycling .
Comparación Con Compuestos Similares
1,10-Phenanthrolin-4-amine is similar to other phenanthroline derivatives such as 2,2’-bipyridine and ferroin. it has unique properties due to the presence of the amine group at the 4 position, which enhances its chelating ability and makes it a stronger base compared to other phenanthrolines . Similar compounds include:
- 2,2’-Bipyridine
- Ferroin
- Phenanthrene
These compounds share similar coordination properties but differ in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1,10-phenanthrolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H2,13,15) |
Clave InChI |
MWSWMKBNGFFPQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC=CC(=C3C=C2)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)
![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
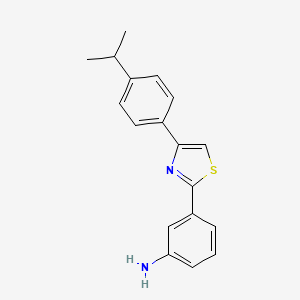
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)
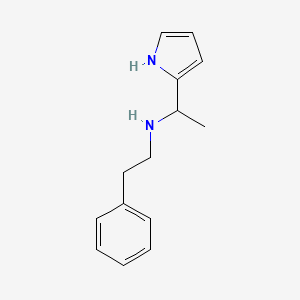

![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
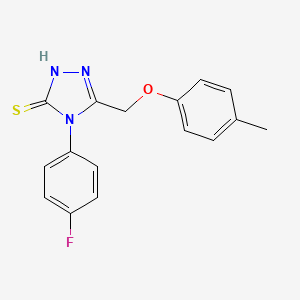
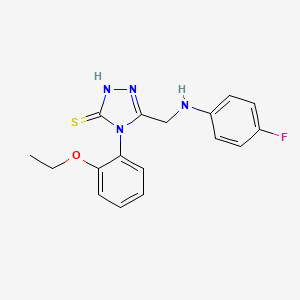
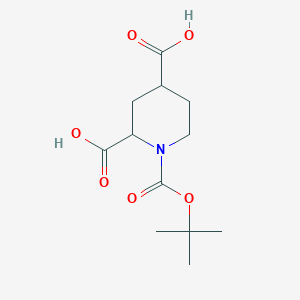
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
